molecular formula C10H12N2O4 B096391 N-Ethoxycarbonyl-3-nitro-p-toluidine CAS No. 16648-53-6

N-Ethoxycarbonyl-3-nitro-p-toluidine

Cat. No.: B096391
CAS No.: 16648-53-6
M. Wt: 224.21 g/mol
InChI Key: ZSEVLTABICCPPU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethoxycarbonyl-3-nitro-p-toluidine can be synthesized through various chemical reactions. One common method involves the nitration of p-toluidine followed by the ethoxycarbonylation of the resulting nitro compound . The reaction conditions typically include the use of strong acids like sulfuric acid for nitration and ethyl chloroformate for ethoxycarbonylation .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and ethoxycarbonylation processes. These processes are optimized for high yield and purity, often exceeding 98% . The reaction conditions are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-Ethoxycarbonyl-3-nitro-p-toluidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Ethoxycarbonyl-3-nitro-p-toluidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethoxycarbonyl-3-nitro-p-toluidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethoxycarbonyl-3-nitro-p-toluidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxycarbonyl and nitro groups make it a versatile compound for various chemical transformations and applications .

Properties

IUPAC Name

ethyl N-(4-methyl-3-nitrophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-3-16-10(13)11-8-5-4-7(2)9(6-8)12(14)15/h4-6H,3H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEVLTABICCPPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC(=C(C=C1)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408366
Record name N-Ethoxycarbonyl-3-nitro-p-toluidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16648-53-6
Record name N-Ethoxycarbonyl-3-nitro-p-toluidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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